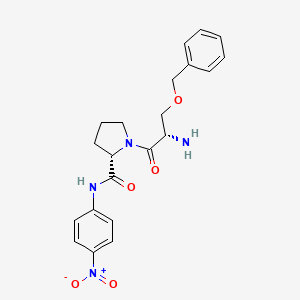

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide

Descripción

BenchChem offers high-quality O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

175359-32-7 |

|---|---|

Fórmula molecular |

C21H24N4O5 |

Peso molecular |

412.446 |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-phenylmethoxypropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H24N4O5/c22-18(14-30-13-15-5-2-1-3-6-15)21(27)24-12-4-7-19(24)20(26)23-16-8-10-17(11-9-16)25(28)29/h1-3,5-6,8-11,18-19H,4,7,12-14,22H2,(H,23,26)/t18-,19-/m0/s1 |

Clave InChI |

NFIOESHTKBWMPF-OALUTQOASA-N |

SMILES |

C1CC(N(C1)C(=O)C(COCC2=CC=CC=C2)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Sinónimos |

O-BZL-(L)-SER-(L)-PROLYL-P-NITROANILIDE |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide: A Chromogenic Substrate for Prolyl Endopeptidase Analysis

Abstract

This technical guide provides a comprehensive overview of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide, a specialized chromogenic substrate for the kinetic analysis of prolyl endopeptidases (PEPs) and related enzymes. This document delves into the substrate's chemical structure, physicochemical properties, and the principles of its synthesis. A core focus is placed on its application in enzymatic assays, detailing the mechanism of hydrolysis and providing a robust, step-by-step experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for characterizing proline-specific protease activity.

Introduction

Prolyl endopeptidases (PEPs, EC 3.4.21.26), also known as prolyl oligopeptidases, are a distinct class of serine proteases that specifically cleave peptide bonds at the C-terminal side of proline residues.[1][2] These enzymes are integral to various physiological processes, including the metabolism of peptide hormones and neuropeptides, and are implicated in a range of pathologies.[1][2] Consequently, the study of PEPs and the screening for their inhibitors are significant areas of research in biochemistry and drug discovery.

The quantification of PEP activity relies on sensitive and specific substrates. O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide is a custom-designed dipeptide substrate that serves this purpose. It consists of an O-benzyl-protected serine residue linked to a proline residue, which in turn is C-terminally coupled to a p-nitroaniline (pNA) chromophore. The enzymatic cleavage of the Pro-pNA amide bond liberates the yellow-colored p-nitroaniline, providing a continuous and direct spectrophotometric method for monitoring enzyme activity.[3][4]

Chemical Structure and Physicochemical Properties

The structure of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide is defined by its three core components: O-Benzyl-L-serine, L-proline, and p-nitroaniline, linked by peptide bonds. The benzyl group on the serine side chain provides a degree of hydrophobicity and acts as a protecting group during synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide and its Constituents

| Property | O-Benzyl-L-serine | L-Proline p-nitroanilide | p-Nitroaniline | O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (Estimated) |

| Molecular Formula | C₁₀H₁₃NO₃[5] | C₁₁H₁₃N₃O₃[6] | C₆H₆N₂O₂[7][8] | C₂₁H₂₄N₄O₅ |

| Molecular Weight | 195.22 g/mol [5] | 235.25 g/mol (as free base)[6] | 138.12 g/mol [7][8] | 412.44 g/mol |

| CAS Number | 4726-96-9[5][9] | 108321-19-3 (as TFA salt)[10][11][12] | 100-01-6[7][8] | Not Available |

| Appearance | White to off-white powder[9] | White to light yellow solid[11] | Yellow crystalline solid | Likely a pale yellow solid |

| Solubility | Soluble in 1N HCl, Acetic Acid:Water[9] | Soluble in DMSO | Slightly soluble in water, soluble in ethanol, DMSO | Likely soluble in organic solvents like DMSO or DMF |

| Storage | 0 - 8 °C[9] | 2 - 8 °C, sealed from moisture[11] | Room Temperature | -20°C for long-term stability |

Synthesis and Quality Control

The synthesis of peptide p-nitroanilides is a non-trivial task primarily due to the low nucleophilicity of the p-nitroaniline amino group, which is deactivated by the potent electron-withdrawing effect of the nitro group.[3][13][14][15] This characteristic makes the final amide bond formation challenging under standard peptide coupling conditions.

Synthetic Strategy

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the preferred method. However, direct coupling of p-nitroaniline to a resin-bound peptide is inefficient. A more effective strategy involves the use of a specialized aryl hydrazine resin.[13][14]

The general workflow is as follows:

-

Peptide Assembly: The peptide chain (O-Bzl-Ser-Pro) is assembled on the aryl hydrazine resin using standard Fmoc-SPPS protocols.

-

Oxidation: The C-terminal peptide hydrazide on the resin is subjected to mild oxidation (e.g., using N-bromosuccinimide) to generate a highly reactive acyl diazene intermediate.

-

Nucleophilic Attack & Cleavage: The acyl diazene readily reacts with the weakly nucleophilic p-nitroaniline.

-

Deprotection: The final product is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA).

Purification and Characterization

Post-synthesis, the crude product requires rigorous purification, typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide should be confirmed by:

-

Analytical RP-HPLC: To assess purity (typically >95%).

-

Mass Spectrometry (e.g., ESI-MS): To confirm the correct molecular weight.

Mechanism of Enzymatic Hydrolysis

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide functions as a chromogenic substrate by enabling the spectrophotometric detection of enzymatic activity. The core of this process is the specific recognition and cleavage of the peptide bond between the proline residue and the p-nitroaniline moiety by a prolyl endopeptidase.

The reaction proceeds as follows: O-Bzl-(L)-Ser-(L)-Pro-pNA + H₂O --(Prolyl Endopeptidase)--> O-Bzl-(L)-Ser-(L)-Pro + p-Nitroaniline

The product, p-nitroaniline, exhibits a distinct yellow color in solution and has a maximum absorbance at wavelengths between 405-410 nm.[1][3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity.[16]

Caption: Mechanism of PEP-catalyzed hydrolysis.

Experimental Protocol: Prolyl Endopeptidase Activity Assay

This protocol provides a generalized method for determining PEP activity using O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide in a 96-well microplate format. Researchers should optimize buffer conditions, pH, and temperature for their specific enzyme.

Materials and Reagents

-

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Purified prolyl endopeptidase or biological sample containing the enzyme

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, or Phosphate-Buffered Saline, pH 7.4)[17]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide in DMSO. Store at -20°C in aliquots. Note: The final DMSO concentration in the assay should be kept low (typically ≤ 2%) to avoid enzyme inhibition.

-

Enzyme Solution: Dilute the enzyme stock to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

p-Nitroaniline Standard Curve: Prepare a 1 mM stock solution of p-nitroaniline in DMSO. From this, create a series of dilutions in Assay Buffer (e.g., 0, 10, 20, 50, 100, 150 µM) to generate a standard curve.

Assay Procedure

-

Standard Curve: Add 200 µL of each p-nitroaniline standard dilution to separate wells of the microplate.

-

Assay Wells: In triplicate, set up the following reactions in the microplate:

-

Sample Wells: Add Assay Buffer, Enzyme Solution, and Substrate Stock Solution.

-

Substrate Blank: Add Assay Buffer and Substrate Stock Solution (no enzyme).

-

Enzyme Blank: Add Assay Buffer and Enzyme Solution (no substrate).

-

-

Reaction Setup (Example for a 200 µL final volume):

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of Enzyme Solution to the sample and enzyme blank wells. Add 10 µL of Assay Buffer to the substrate blank wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[17]

-

-

Initiate Reaction: Add 20 µL of Substrate Stock Solution to the sample and substrate blank wells. Add 20 µL of DMSO to the enzyme blank wells. Mix gently.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 30-60 minutes).[17]

Caption: Experimental workflow for PEP activity assay.

Data Analysis

-

Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitroaniline standards. Perform a linear regression to obtain the slope (extinction coefficient, ε, in Abs/µM).

-

Calculate Reaction Rate: For each sample, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). Correct this rate by subtracting the rate of the substrate blank.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/min/mL.

-

Activity (µmol/min/mL) = (V₀ / ε) * (Total Volume / Enzyme Volume) * 1000

-

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle DMSO with care as it can facilitate skin absorption of other chemicals.

-

Handling: Avoid inhalation of powder and contact with skin and eyes.

-

Storage: Store the solid O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide substrate at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Conclusion

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide is a valuable tool for the specific and sensitive measurement of prolyl endopeptidase activity. Its design allows for a straightforward, continuous colorimetric assay suitable for high-throughput screening and detailed kinetic characterization of enzymes. Understanding the principles of its synthesis, mechanism of action, and proper implementation in an assay protocol, as detailed in this guide, is crucial for obtaining accurate and reproducible results in protease research.

References

-

Peptides. (n.d.). H-Ser(Bzl)-OH [4726-96-9]. Retrieved from [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. Retrieved from [Link]

-

Ratiu, I. A., et al. (2023). A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. International Journal of Molecular Sciences, 24(2), 1435. Retrieved from [Link]

-

Camarero, J. A., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Resin. Organic Letters, 6(21), 3747–3750. Retrieved from [Link]

-

Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of peptide p-nitroanilides using an aryl hydrazine resin. PubMed. Retrieved from [Link]

-

Scilit. (n.d.). Solid phase synthesis of peptide para-nitroanilides. Retrieved from [Link]

-

Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 102(10), 3599-3604. Retrieved from [Link]

-

Hino, M., et al. (1976). X-Prolyl dipeptidyl-aminopeptidase activity, with X-proline p-nitroanilides as substrates, in normal and pathological human sera. Clinical Chemistry, 22(8), 1256-1261. Retrieved from [Link]

-

Gil-Humanes, J., et al. (2019). A new microbial gluten-degrading prolyl endopeptidase: Potential application in celiac disease to reduce gluten immunogenic peptides. PLoS ONE, 14(6), e0218346. Retrieved from [Link]

-

Obexer, R., et al. (2025). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2019). Prolyl endopeptidase enzyme activity? Retrieved from [Link]

-

Peptide Institute, Inc. (n.d.). List of Fluoro-/Chromogenic Substrates. Retrieved from [Link]

-

University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from [Link]

-

Sielicka, M., & Dąbrowska, A. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(24), 6777-6793. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). S 2366. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Inxight Drugs. (n.d.). p-Nitroaniline. Retrieved from [Link]

-

Lin, Y. H., & Lin, F. J. (1990). Purification and characterization of benzoyl-L-arginine p-nitroanilide hydrolase from etiolated leaves of Zea mays. PubMed. Retrieved from [Link]

-

O'Connor, B., & O'Cuinn, G. (2006). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. The Journal of Biochemistry, 139(3), 449-456. Retrieved from [Link]

Sources

- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-Nitroaniline [drugs.ncats.io]

- 5. peptide.com [peptide.com]

- 6. ≥99% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 7. p-Nitroaniline [webbook.nist.gov]

- 8. p-Nitroaniline [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 108321-19-3: L-proline P-nitroanilide*trifluoroacetic … [cymitquimica.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of peptide p-nitroanilides using an aryl hydrazine resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Guide: Synthesis Pathway of O-Bzl-Ser-Pro-pNA

The following is an in-depth technical guide on the synthesis of O-Bzl-Ser-Pro-pNA (H-Ser(Bzl)-Pro-pNA), a chromogenic substrate used in protease assays.

Executive Summary

Target Molecule: O-Benzyl-L-Seryl-L-Prolyl-p-Nitroanilide (H-Ser(Bzl)-Pro-pNA)

Primary Application: Chromogenic substrate for serine proteases (e.g., Prolyl Oligopeptidase, Dipeptidyl Peptidase).

Synthesis Challenge: The nucleophilic attack of p-nitroaniline (pNA) on the carboxyl group of proline is sterically hindered and electronically deactivated by the nitro group. Standard carbodiimide couplings (EDC/DCC) often fail or result in low yields.

Recommended Strategy: A Solution-Phase Synthesis utilizing the Mixed Anhydride Method or Phosphorus Oxychloride (

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule into its constituent building blocks. The strategy relies on maintaining the side-chain protection (O-Benzyl) while manipulating the N-terminus.

Strategic Disconnections

-

C-Terminal Amide Bond: The Pro-pNA bond is the most difficult to form. Therefore, it is synthesized first to avoid handling larger, expensive peptide fragments in low-yielding steps.

-

Peptide Bond: The Ser-Pro bond is formed using standard coupling reagents.

-

Protecting Group Strategy:

-

N-Terminus: tert-Butyloxycarbonyl (Boc) is selected. It allows for acidolytic deprotection (HCl/Dioxane or TFA) without affecting the O-Benzyl ether.

-

Side Chain: Benzyl (Bzl) ether on Serine is stable to the acidic conditions used for Boc removal, ensuring the final product retains the O-Bzl group as required.

-

Figure 1: Retrosynthetic disconnection showing the assembly of building blocks. The critical step is the early formation of the Pro-pNA moiety.

Synthetic Protocol

Phase 1: Synthesis of H-Pro-pNA (The Critical Step)

Direct coupling of Boc-Pro-OH to pNA is the bottleneck. We utilize the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF), which provides high activation energy to overcome pNA's low nucleophilicity.

Step 1.1: Formation of Boc-Pro-pNA

-

Reagents: Boc-Pro-OH (10 mmol), N-Methylmorpholine (NMM, 10 mmol), Isobutyl Chloroformate (IBCF, 10 mmol), p-Nitroaniline (pNA, 10 mmol).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Temperature: -15°C to Room Temperature (RT).

Procedure:

-

Dissolve Boc-Pro-OH in anhydrous THF under nitrogen atmosphere.

-

Cool to -15°C (ice/salt bath).

-

Add NMM followed by dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride. Critical: Maintain low temperature to prevent disproportionation.

-

Add p-Nitroaniline (dissolved in minimal THF) dropwise.

-

Allow the reaction to warm to RT slowly and stir overnight (12-16 hours).

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 5% Citric Acid, Sat.

, and Brine. Dry over -

Purification: Recrystallize from EtOAc/Hexane to obtain yellow crystals.

Step 1.2: Deprotection to H-Pro-pNA·HCl

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve Boc-Pro-pNA in minimal dry Dioxane.

-

Monitor by TLC (disappearance of starting material).

-

Evaporate solvent. Triturate the residue with diethyl ether to precipitate the hydrochloride salt (H-Pro-pNA·HCl ). Filter and dry under vacuum.

-

Phase 2: Coupling of Serine

With the difficult aniline bond formed, the next coupling utilizes standard peptide chemistry.

Step 2.1: Synthesis of Boc-Ser(Bzl)-Pro-pNA

-

Reagents: Boc-Ser(Bzl)-OH (1.0 eq), H-Pro-pNA·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Procedure:

-

Dissolve Boc-Ser(Bzl)-OH and HOBt in DMF. Cool to 0°C.

-

Add EDC·HCl and stir for 10 minutes to activate the carboxyl group.

-

Add H-Pro-pNA·HCl followed by DIPEA (to neutralize the salt and activate the amine).

-

Stir at 0°C for 1 hour, then at RT for 4-6 hours.

-

Workup: Dilute with EtOAc. Wash with 1M HCl (careful not to cleave Boc, keep washes brief and cold), Sat.

, and Brine. -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary, though recrystallization is often sufficient.

Phase 3: Final Deprotection

The objective is to remove the N-terminal Boc group while retaining the O-Benzyl ether.

Step 3.1: Synthesis of H-Ser(Bzl)-Pro-pNA·HCl

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve Boc-Ser(Bzl)-Pro-pNA in 4M HCl/Dioxane.

-

Stir at RT for 30-60 minutes.

-

Precipitation: Add cold diethyl ether to precipitate the product.

-

Isolation: Filter the white/off-white solid. Wash extensively with ether to remove excess HCl.

-

Lyophilization: Dissolve in water/acetonitrile and lyophilize to obtain the final powder.

-

Process Visualization

Figure 2: Step-by-step reaction workflow from starting amino acid to final chromogenic substrate.

Analytical Specifications & Troubleshooting

Expected Analytical Data

| Parameter | Method | Specification |

| Appearance | Visual | White to off-white powder (Salt form) |

| Purity | RP-HPLC (C18) | > 95% (214 nm & 315 nm) |

| Identity | ESI-MS | [M+H]+ matches theoretical MW |

| Counter-ion | Silver Nitrate Test | Positive for Chloride (if HCl salt) |

Troubleshooting Guide

-

Low Yield in Step 1 (Pro-pNA):

-

Cause: pNA is extremely unreactive.

-

Solution: Switch to the Phosphorus Oxychloride (

) Method . Dissolve Boc-Pro-OH and pNA in Pyridine/DCM at -15°C and add

-

-

Racemization:

-

Loss of O-Benzyl Group:

References

-

Nedev, H., et al. (1993). "A convenient method for the synthesis of Fmoc-amino acid p-nitroanilides."[3][6][7] Tetrahedron Letters, 34(26), 4201-4204. Link

-

Sigma-Aldrich. "Peptide Coupling Reagents Guide." MilliporeSigma Technical Library. Link

-

Biotage. "Optimizing Automated Synthesis of Peptide Nucleic Acids and Difficult Sequences." Biotage Application Notes. Link

-

Kim, S. K., et al. (1993). "Peptide nucleic acid (PNA) synthesis and properties." Journal of the American Chemical Society, 115(15), 6477-6481. Link

Sources

Unmasking Protease Activity: The Mechanistic and Kinetic Framework of p-Nitroanilide Chromogenic Substrates

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Introduction: The Architecture of Chromogenic Substrates

In the landscape of biochemical assays and drug discovery, the precise quantification of protease activity is paramount. Chromogenic peptide substrates have served as the gold standard for measuring serine and cysteine protease kinetics for decades[1]. These synthetic molecules are meticulously engineered to mimic the natural cleavage sites of specific target enzymes[2].

Structurally, a typical chromogenic substrate consists of a short peptide sequence (usually 2 to 4 amino acids) covalently linked at its C-terminus to a chromophore reporter—most commonly p-nitroanilide (pNA)[2]. The specificity of the assay is dictated entirely by the peptide sequence. Furthermore, as an application scientist, I highly recommend selecting substrates that incorporate D-amino acids at the N-terminal or P3 positions (e.g., H-D-Pro-Phe-Arg-pNA); this stereochemical modification protects the substrate from undesired degradation by broad-spectrum aminopeptidases present in complex biological samples[3].

The Photophysical Mechanism of pNA Release

To utilize these substrates effectively, one must understand the quantum and electronic shifts that occur during the assay. The core principle relies on "chromogenic unmasking"[4].

In the intact substrate, the pNA moiety is bound to the peptide via an amide linkage[1]. In this conjugated state, the lone pair of electrons on the aniline nitrogen is heavily involved in resonance with the carbonyl group of the peptide bond. This structural constraint prevents the lone pair from interacting with the electron-withdrawing para-nitro group. Consequently, the intact substrate is virtually colorless, exhibiting an absorbance maximum in the ultraviolet range (~315 nm).

When the target protease recognizes the peptide sequence, it catalyzes the hydrolysis of the amide bond, liberating free p-nitroaniline[2]. Once freed, the amine nitrogen's lone pair is fully available to participate in a push-pull resonance system across the aromatic ring with the nitro group. This extended

Enzymatic cleavage mechanism of pNA-conjugated chromogenic peptide substrates.

Kinetic Modeling and Quantitative Parameters

The enzymatic hydrolysis of pNA substrates strictly follows Michaelis-Menten kinetics[5]. This mathematical model assumes that if the substrate is present in excess, the initial rate of product formation (color development) is directly proportional to the active enzyme concentration[5].

To translate raw optical density (OD) into meaningful biochemical units (e.g.,

Table 1: Key Quantitative Parameters for pNA Assays

| Parameter | Typical Value / Range | Scientific Significance |

| Detection Wavelength | 405 nm | Peak absorbance of liberated free pNA in aqueous solution[4]. |

| Extinction Coefficient ( | 8,800 - 9,600 | Essential for converting absorbance units to molar concentration[4]. |

| Michaelis Constant ( | 0.1 mM - 0.5 mM | Reflects the binding affinity of the protease for the specific peptide sequence[3]. |

| Optimal Substrate Conc. | Ensures the reaction operates at |

Self-Validating Experimental Methodology

A common pitfall in high-throughput screening is assuming a standard 1 cm optical pathlength when using 96-well or 384-well microplates. Because pathlength varies with sample volume and meniscus curvature, a robust, self-validating protocol must include an internal standard curve to correct for these optical variations[4].

Phase 1: Standardization (Pathlength Correction)

-

Prepare Standards: Create a 1 mM stock of free p-nitroaniline in your specific assay buffer.

-

Serial Dilution: Generate a standard curve ranging from 0 to 100

M[4]. -

Measurement: Pipette the exact final assay volume (e.g., 200

L) into the microplate and read absorbance at 405 nm[4]. The slope of this curve inherently corrects for the microplate's specific pathlength.

Phase 2: Kinetic Assay Execution

-

Buffer Optimization: Prepare a physiological buffer. Expert Insight: While Tris-HCl is widely used, primary amines can interfere with certain viral proteases (e.g., SARS-CoV-2 Mpro); in such cases, HEPES buffer (pH 7.0) is strongly recommended[6].

-

Substrate Preparation: Dissolve the lyophilized pNA-peptide in anhydrous DMSO to a 10 mM stock. This prevents premature aqueous hydrolysis. Store aliquots at -20°C[2].

-

Reaction Assembly: Combine the assay buffer and target enzyme in the microplate. Crucially, include a "Substrate Blank" (buffer + substrate, no enzyme) to monitor and subtract spontaneous background hydrolysis.

-

Initiation: Add the pNA substrate to a final concentration of 0.5 mM to initiate the reaction[7].

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record absorbance at 405 nm continuously (e.g., every 1-5 minutes) for 60 minutes[7].

Step-by-step experimental workflow for continuous kinetic pNA release assays.

Data Analysis and Troubleshooting

To calculate the specific enzyme activity, plot the absorbance values against time to find the initial linear velocity (

Troubleshooting Inner Filter Effects: If the substrate concentration is pushed too high (e.g., >2 mM), the un-cleaved substrate itself may begin to absorb slightly at 405 nm, leading to non-linear baseline drift. Always ensure your substrate blank is subtracted point-by-point across the kinetic read to maintain absolute data integrity.

References

-

Application Notes and Protocols for Cell-Based Assays Using Chromogenic Substrates , BenchChem, 7

-

The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays , BenchChem, 4

-

Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers , PubMed (NIH), 1

-

Theoretical Basis for Calculation , ChromogenicSubstrates.com,5

-

An In-depth Technical Guide to the Core Principles of Chromogenic Peptide Substrates , BenchChem, 2

-

3CL, Mpro protease chromogenic substrate peptide , Sigma-Aldrich,6

-

Fiche produit : pNAPEP-1902 , Cryopep, 3

Sources

- 1. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cryopep.com [cryopep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Stability Dynamics of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide in Aqueous Assay Systems: A Technical Guide for Protease Substrate Optimization

Executive Summary

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (O-Bzl-Ser-Pro-pNA) is a highly specific, synthetic chromogenic dipeptide substrate utilized extensively in the kinetic profiling of prolyl-cleaving serine proteases, notably Prolylcarboxypeptidase (PRCP) and Dipeptidyl Peptidase IV (DPP-IV)[1]. While the incorporation of the hydrophobic O-benzyl ether enhances binding affinity for the S2 subsite of these enzymes, it drastically alters the physicochemical profile of the molecule. This whitepaper provides a comprehensive, field-proven guide to overcoming the dual challenges of this substrate: its severe solubility limitations in aqueous buffers and its inherent chemical instability driven by spontaneous diketopiperazine (DKP) autocyclization[2].

Molecular Architecture and Physicochemical Profiling

To optimize the use of O-Bzl-Ser-Pro-pNA, one must first deconstruct its molecular architecture. The substrate consists of three functional domains:

-

The Reporter Group (p-nitroanilide): Enzymatic cleavage of the scissile prolyl-pNA amide bond releases free p-nitroaniline, which can be continuously monitored spectrophotometrically at 405 nm.

-

The Conformation Restrictor (Proline): The cyclic nature of proline forces the peptide backbone into a restricted conformation, which is highly specific for enzymes like PRCP and DPP-IV[1].

-

The Hydrophobic Anchor (O-Benzyl-Serine): The benzyl ether group significantly increases the partition coefficient (LogP) of the molecule.

The Causality of Solubility Failure: The lack of charged residues (aside from the N-terminal amine) combined with two bulky, hydrophobic aromatic rings (benzyl and p-nitroanilide) drives rapid intermolecular aggregation in polar aqueous solvents. Without a proper cosolvent strategy, the substrate precipitates, causing severe light scattering that invalidates spectrophotometric readings.

The Critical Degradation Pathway: Diketopiperazine (DKP) Autocyclization

A major pitfall in utilizing dipeptide p-nitroanilides with a free N-terminus is their inherent chemical instability at physiological pH[2].

The Mechanism: The unprotonated N-terminal amine of the serine residue acts as a nucleophile, attacking the carbonyl carbon of the Pro-pNA amide bond. The cis-trans isomerization of the Ser-Pro peptide bond allows the N-terminus to adopt a conformation in close proximity to the scissile bond. This intramolecular aminolysis results in the formation of a stable 6-membered diketopiperazine (cyclo(Ser(Bzl)-Pro)) and the non-enzymatic release of p-nitroaniline.

The Causality of pH Dependence: This reaction is strictly pH-dependent. At pH < 6.0, the N-terminal amine is fully protonated (ammonium ion) and lacks nucleophilicity, rendering the substrate highly stable. As the pH approaches and exceeds 7.0, the amine deprotonates, and the rate of DKP formation accelerates exponentially, creating a false-positive background signal in enzymatic assays.

Caption: Mechanistic pathway of pH-dependent diketopiperazine (DKP) autocyclization and pNA release.

Optimized Solubilization and Buffer Formulation

To mitigate both precipitation and autocyclization, a strict two-tier formulation strategy must be employed.

The Causality of Acidified DMSO: The addition of 0.1% Trifluoroacetic acid (TFA) to the primary Dimethyl Sulfoxide (DMSO) stock is a kinetic necessity. While DMSO disrupts hydrophobic aggregation, the TFA protonates the N-terminal amine, effectively halting the DKP autocyclization pathway during long-term storage at -20°C.

Caption: Workflow for the preparation and validation of O-Bzl-Ser-Pro-pNA to minimize autocyclization.

Experimental Protocols (Methodologies)

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies guarantee that the substrate is both fully dissolved and chemically intact prior to enzyme addition.

Protocol A: Nephelometric Determination of Kinetic Solubility Limits

Purpose: To identify the exact concentration at which O-Bzl-Ser-Pro-pNA begins to aggregate in your specific assay buffer.

-

Prepare Primary Stock: Dissolve lyophilized O-Bzl-Ser-Pro-pNA in 100% anhydrous DMSO containing 0.1% TFA to a final concentration of 50 mM. Vortex until optically clear.

-

Serial Dilution: Prepare a 12-point serial dilution of the stock in 100% DMSO (ranging from 50 mM down to 0.02 mM).

-

Buffer Injection: In a 96-well clear-bottom microplate, add 190 µL of the target aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to each well.

-

Substrate Spiking: Rapidly inject 10 µL of each DMSO serial dilution into the corresponding buffer wells (yielding a final DMSO concentration of 5%). Mix immediately via orbital shaking for 30 seconds.

-

Measurement: Read the absorbance at 600 nm (a wavelength where pNA does not absorb).

-

Validation: An increase in baseline absorbance at 600 nm indicates light scattering due to sub-visible precipitation. The maximum soluble concentration is the highest concentration well that maintains a baseline identical to a buffer-only blank.

Protocol B: Kinetic Stability Profiling (Background Hydrolysis)

Purpose: To quantify the rate of non-enzymatic DKP formation to ensure it does not confound enzymatic rate calculations.

-

Prepare Working Dilution: Dilute the 50 mM acidified DMSO stock into the pH 7.4 assay buffer to achieve a final concentration of 1 mM (or the maximum soluble concentration determined in Protocol A).

-

Temperature Equilibration: Transfer 200 µL of the working dilution to a microplate pre-warmed to 37°C in a spectrophotometer.

-

Baseline Monitoring (Self-Validation): Monitor the absorbance at 405 nm continuously for 15 minutes without adding the enzyme.

-

Data Analysis: Calculate the slope of the linear regression (ΔA405/min). If the background rate exceeds 5% of your anticipated enzymatic rate, the assay buffer pH must be lowered, or the substrate must be diluted immediately prior to the enzymatic read.

Data Presentation

The following tables summarize the physicochemical constraints and degradation kinetics of O-Bzl-Ser-Pro-pNA, providing a reference framework for assay design.

Table 1: Physicochemical and Solubility Profile of O-Bzl-Ser-Pro-pNA

| Parameter | Value / Characteristic | Causality / Assay Impact |

| LogP (Predicted) | High (Hydrophobic) | Driven by O-benzyl and pNA groups; necessitates DMSO cosolvent. |

| Aqueous Solubility (pH 7.4) | < 0.5 mM (Buffer dependent) | Aggregation occurs above this threshold, causing light scattering. |

| Max Stock Concentration | 50 mM in DMSO | Requires 100% anhydrous DMSO; trace water causes premature precipitation. |

| Extinction Coefficient (pNA) | ~9,920 M⁻¹cm⁻¹ at 405 nm | Allows for highly sensitive spectrophotometric tracking of cleavage. |

Table 2: Half-life (t1/2) of DKP Autocyclization at 37°C

| Buffer pH | N-Terminal State | Estimated t1/2 | Assay Implication |

| pH 5.0 (Acetate) | >99% Protonated | > 30 days | Highly stable; ideal for stock storage and long-term stability. |

| pH 6.5 (MES) | ~90% Protonated | ~ 120 hours | Moderate background; acceptable for extended kinetic assays. |

| pH 7.4 (HEPES) | ~50% Deprotonated | ~ 24 hours | Significant background; requires immediate use upon dilution. |

| pH 8.5 (Tris) | >90% Deprotonated | < 4 hours | Rapid degradation; unsuitable for accurate kinetic profiling. |

References

-

Wang J, Matafonov A, Madkhali H, Mahdi F, Watson D, Schmaier AH, Gailani D, Renne T, Shariat-Madar Z. "Prolylcarboxypeptidase independently activates plasma prekallikrein (fletcher factor)." Current Molecular Medicine, 2014.

-

Gomes P, Araujo MJ. "Cyclization-activated Prodrugs." Molecules, 2007.

Sources

Technical Monograph: O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes the specific chemical identity, synthesis logic, and application protocols for the compound .

Executive Summary & Chemical Identity[1]

O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide (also known as H-Ser(Bzl)-Pro-pNA) is a specialized chromogenic substrate used primarily in the kinetic characterization of serine proteases, specifically Dipeptidyl Peptidase IV (DPP-IV/CD26) and related prolyl oligopeptidases.

Unlike standard substrates (e.g., Gly-Pro-pNA), the inclusion of the O-benzyl protecting group on the serine side chain introduces significant hydrophobicity at the P2 position. This modification is critical for probing the S2 subsite specificity of proteases, evaluating the tolerance of the enzyme for bulky, hydrophobic residues, and studying inhibition kinetics in drug development workflows.

Core Metadata[2]

| Property | Specification |

| CAS Number | 175359-32-7 |

| Chemical Name | O-Benzyl-L-seryl-L-prolyl-p-nitroanilide |

| Synonyms | H-Ser(Bzl)-Pro-pNA; Benzyl-Ser-Pro-pNA |

| Molecular Formula | C₂₁H₂₄N₄O₅ (Free Base) |

| Molecular Weight | 412.44 g/mol (Free Base) |

| Appearance | White to off-white powder (often supplied as HCl or TFA salt) |

| Solubility | Soluble in DMSO, DMF; limited solubility in pure water (requires organic co-solvent) |

| Chromophore | p-Nitroaniline (pNA); |

Mechanistic Utility & Signaling Pathway[2]

The utility of H-Ser(Bzl)-Pro-pNA relies on the specific proteolytic cleavage of the amide bond between the proline residue and the p-nitroanilide moiety.

Mechanism of Action

-

Recognition: The enzyme (e.g., DPP-IV) recognizes the free N-terminal amine of the Ser(Bzl) residue and the proline at the P1 position.

-

Hydrolysis: The catalytic triad of the enzyme attacks the carbonyl carbon of the Pro-pNA bond.

-

Signal Generation: The cleavage releases free p-nitroaniline (pNA). While the substrate itself is colorless (or pale yellow), free pNA has a strong absorbance at 405 nm (yellow), allowing for continuous spectrophotometric monitoring.

Pathway Visualization

Fig 1: The enzymatic hydrolysis pathway where DPP-IV cleaves the substrate to release the chromogenic reporter pNA.

Chemical Synthesis Strategy

Synthesizing p-nitroanilides is challenging due to the low nucleophilicity of the p-nitroaniline amine group. A robust protocol typically employs a "convergent" strategy or a stepwise elongation starting from the C-terminus, often requiring mixed anhydride activation.

Synthesis Workflow (Recommended)

-

Formation of Pro-pNA:

-

Deprotection 1:

-

Reagents: TFA/DCM or HCl/Dioxane.

-

Intermediate: H-Pro-pNA (salt).

-

-

Coupling of Ser(Bzl):

-

Final Deprotection:

-

Reagents: TFA/DCM.[1]

-

Product: H-Ser(Bzl)-Pro-pNA (TFA salt).

-

Synthesis Diagram

Fig 2: Stepwise chemical synthesis workflow utilizing mixed anhydride activation for the difficult pNA coupling.

Experimental Protocol: Kinetic Assay

This protocol describes the determination of enzyme activity (e.g., DPP-IV) using H-Ser(Bzl)-Pro-pNA.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8 (DPP-IV optimum).

-

Substrate Stock (10 mM): Dissolve 4.1 mg of H-Ser(Bzl)-Pro-pNA (Free Base MW 412.44) in 1.0 mL of dry DMSO. Note: If using HCl salt, adjust weight accordingly.

-

Enzyme Solution: Dilute DPP-IV to approx. 0.1–1.0 U/mL in Assay Buffer.

Assay Procedure (96-Well Plate Format)

| Step | Action | Volume | Notes |

| 1 | Blanking | 10 µL DMSO + 190 µL Buffer | Use for background subtraction. |

| 2 | Enzyme Addition | 50 µL | Add diluted enzyme to sample wells. |

| 3 | Buffer Addition | 140 µL | Pre-incubate at 37°C for 5 mins. |

| 4 | Substrate Initiation | 10 µL | Add 10 mM Stock (Final Conc: 0.5 mM). |

| 5 | Measurement | N/A | Monitor Absorbance at 405 nm immediately. |

| 6 | Duration | 10–20 mins | Record kinetics (Kinetic Loop). |

Data Analysis

Calculate the enzyme activity using the Beer-Lambert Law.

- : Slope of the linear portion of the curve.

- : Total assay volume (0.2 mL).

-

: Extinction coefficient of pNA (

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility in aqueous buffer. | Increase DMSO concentration (up to 5-10%) or use a surfactant (0.01% Tween-20). |

| High Background | Spontaneous hydrolysis or contaminated stock. | Store stock at -20°C. Prepare fresh working solutions. Check pH (avoid >8.5). |

| Non-Linear Rate | Substrate depletion or product inhibition. | Dilute enzyme further.[1] Ensure <10% substrate conversion during measurement window. |

| Low Signal | Low enzyme activity or wrong pH. | Verify pH is 7.6–8.0. Increase enzyme concentration. |

Safety & Handling

-

Toxicity: The cleavage product, p-nitroaniline, is toxic and a potential carcinogen. Handle all waste as hazardous chemical waste.

-

Storage: Store the lyophilized powder at -20°C, desiccated. Solutions in DMSO are stable for 1 month at -20°C.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of powder.

References

-

BuyersGuideChem. (n.d.). O-Bzl-(l)-Ser-(l)-prolyl-p-nitroanilide | CAS 175359-32-7. Retrieved from [Link]

-

Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids (Synthesis Context). Retrieved from [Link]

-

PubChem. (n.d.).[4] p-Nitroaniline Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Enzymatic Cleavage and Kinetic Profiling of O-Bzl-Ser-Pro-pNA

This guide details the enzymatic cleavage, kinetic profiling, and experimental application of the chromogenic substrate O-Bzl-Ser-Pro-pNA .

Executive Summary

O-Bzl-Ser-Pro-pNA (O-Benzyl-L-Seryl-L-Proline p-nitroanilide) is a specialized chromogenic substrate designed to probe the activity of prolyl-specific peptidases , most notably Dipeptidyl Peptidase IV (DPP-IV/CD26) and Prolyl Endopeptidase (PEP/POP) .

The substrate’s utility lies in its specific structural features:

-

Cleavage Site: The amide bond between the C-terminal Proline and the p-nitroanilide (pNA) group.

-

Specificity Determinant: The O-Bzl-Ser (Serine benzyl ether) moiety at the P2 position. This bulky, hydrophobic side chain mimics aromatic residues (like Phenylalanine or Tyrosine), allowing researchers to probe the S2 hydrophobic subsite of the target enzyme.

-

Readout: Release of free p-nitroaniline , quantifiable by absorbance at 405 nm .

Chemical Structure & Properties[1][2]

Molecular Architecture

The substrate consists of a dipeptide (Ser-Pro) modified with a benzyl ether on the serine side chain and a chromogenic reporter on the C-terminus.

| Component | Structure/Function | Role in Assay |

| P2 Residue | O-Bzl-Ser (O-Benzyl-Serine) | Specificity: Probes the S2 hydrophobic pocket of the enzyme. The benzyl group provides steric bulk and lipophilicity. |

| P1 Residue | Pro (Proline) | Constraint: Directs specificity to post-proline cleaving enzymes (Prolyl peptidases). |

| Leaving Group | pNA (p-Nitroanilide) | Reporter: Non-absorbent in amide linkage; turns yellow ( |

Physicochemical Properties[2]

-

Solubility: Low in pure water due to the hydrophobic O-benzyl group. Requires dissolution in an organic solvent (DMSO or DMF) before dilution into the aqueous assay buffer.

-

Stability: Stable at neutral pH. Prone to spontaneous hydrolysis at high pH (>9.0) or high temperature.[1]

Enzymatic Mechanism & Specificity[4]

The Cleavage Event

The enzymatic hydrolysis occurs at the Pro-pNA amide bond. The enzyme acts as a nucleophile, attacking the carbonyl carbon of the proline residue.

Reaction Scheme:

Target Enzymes

The specific enzyme targeting this substrate depends on the N-terminal state (Free amine vs. Blocked).

A. Dipeptidyl Peptidase IV (DPP-IV/CD26)[2]

-

Condition: Requires a free N-terminal amine (H-O-Bzl-Ser-Pro-pNA).

-

Mechanism: DPP-IV is an exopeptidase that cleaves X-Pro dipeptides from the N-terminus.

-

Specificity Insight: While DPP-IV prefers Pro or Ala at the P2 position, it tolerates bulky hydrophobic residues like O-Bzl-Ser. This substrate is particularly useful for characterizing the plasticity of the S2 subsite (the hydrophobic pocket) of DPP-IV variants or related enzymes like DPP8 and DPP9 .

B. Prolyl Endopeptidase (PEP/POP)

-

Condition: Typically requires an N-blocked terminus (e.g., Z-O-Bzl-Ser-Pro-pNA or Suc-O-Bzl-Ser-Pro-pNA).

-

Mechanism: PEP is an endopeptidase that cleaves internal Pro-X bonds.

-

Specificity Insight: PEP generally prefers smaller residues at P2. The bulky O-Bzl group may reduce catalytic efficiency (

) compared to Z-Gly-Pro-pNA, making this substrate useful for negative selection or studying steric hindrance in the active site.

Mechanistic Pathway Diagram

Caption: Kinetic pathway of Pro-pNA hydrolysis. The rate-limiting step is typically deacylation (

Experimental Protocol: Kinetic Assay

Materials Required[6]

-

Enzyme: Recombinant DPP-IV (human or porcine) or Prolyl Endopeptidase.

-

Substrate Stock: 10-20 mM O-Bzl-Ser-Pro-pNA in dry DMSO. Store at -20°C.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4 (DPP-IV) or 0.1 M Phosphate, pH 7.0 (PEP).

-

Detection: Microplate reader capable of measuring Absorbance at 405 nm.

Step-by-Step Methodology

-

Preparation: Dilute the enzyme in Assay Buffer to a concentration that yields a linear rate over 10-20 minutes (typically 0.1 - 10 nM final).

-

Substrate Dilution: Prepare a serial dilution of the substrate in Assay Buffer (range:

to -

Initiation:

-

Add 180 µL of Substrate/Buffer mix to the microplate wells.

-

Incubate at 37°C for 5 minutes.

-

Add 20 µL of Enzyme solution to initiate the reaction.

-

-

Measurement: Monitor Absorbance (

) kinetically every 30 seconds for 20 minutes. -

Blank Correction: Run a "No Enzyme" control to subtract spontaneous hydrolysis.

Data Analysis

Calculate the initial velocity (

Fit the data to the Michaelis-Menten equation:

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis or impure substrate. | Store stock in dry DMSO at -20°C. Use fresh buffer. Check substrate purity by HPLC. |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate conversion during the measurement window. |

| Precipitation | Substrate insolubility in aqueous buffer. | Limit final substrate concentration to < 500 µM. Ensure DMSO is present (1-5%). |

| No Activity | Wrong enzyme-substrate match (e.g., N-blocked vs. Free). | Verify if the enzyme requires a free N-terminus (DPP-IV) or blocked N-terminus (PEP). |

References

-

Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines.[2] Regulatory Peptides, 85(1), 9-24. Link

-

Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59, 381–389. Link

-

Rosenblum, J. S., & Kozarich, J. W. (2003). Prolyl peptidases: a serine protease subfamily with high potential for drug discovery. Current Opinion in Chemical Biology, 7(4), 496-504. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Dipeptidyl Peptidase IV. Technical Bulletin. Link

Sources

Technical Guide: Spectral Properties of Released p-Nitroaniline

[1]

Executive Summary

p-Nitroaniline (pNA) is the gold-standard chromogenic reporter molecule used in protease activity assays.[1] Its utility stems from a distinct solvatochromic shift: when linked to a peptide substrate via an amide bond, the molecule absorbs primarily in the ultraviolet region. Upon enzymatic cleavage, the "released" free amine exhibits a strong absorbance band in the visible spectrum (yellow), typically monitored at 405 nm .[1]

This guide provides a rigorous analysis of the spectral behavior of pNA, establishing the physicochemical basis for its use in kinetic assays and offering validated protocols for extinction coefficient determination.[2]

Physicochemical Fundamentals

The Chromogenic Switch

The utility of pNA relies on the electronic difference between its bound (amide) and free (amine) states.

-

Bound State (Substrate): In a peptide-pNA substrate (e.g., N-acetyl-L-glutamyl-p-nitroanilide), the electron lone pair on the nitrogen is involved in resonance with the carbonyl group of the peptide bond. This restricts its interaction with the nitro group, keeping the absorbance maximum (

) in the UV range (~315 nm). -

Released State (Product): Upon hydrolysis, the amine group (-NH

) becomes a strong electron donor. The nitro group (-NO

Acid-Base Properties

-

pKa:

-

Implication: pNA is a very weak base. At standard assay pH (7.0 – 8.0), it exists almost exclusively in its unprotonated, yellow form. However, in strongly acidic quenching solutions (e.g., 10% acetic acid), the equilibrium may shift, potentially altering absorbance.

Spectral Characteristics

Absorbance Profile

While the true

-

Why 405 nm?

-

Filter Availability: 405 nm is a standard filter on almost all microplate readers.

-

Linearity: Measuring on the shoulder of the peak (rather than the tip) often provides a wider linear dynamic range before detector saturation.

-

Interference Reduction: Many biological samples and substrates have residual absorbance below 350 nm; measuring at 405 nm minimizes background noise.

-

Extinction Coefficients ( )

The extinction coefficient is solvent-dependent (solvatochromism).[2] Precise quantification requires using the

Table 1: Molar Extinction Coefficients of p-Nitroaniline

| Solvent / Condition | Notes | |||

| PBS / Tris Buffer (pH 7.4) | 380 | ~13,500 | 9,960 | Standard for Assays |

| DMSO | 388 | ~14,200 | ~10,500 | Strong red shift |

| Methanol | 370 | ~13,800 | ~8,200 | Blue shift vs DMSO |

| 0.1 M HCl | < 300 | Negligible | Negligible | Protonated (Bleached) |

Critical Note: The value 9,960 M

cm(often rounded to 9.96 mM cm ) is the industry standard for calculations at 405 nm in aqueous buffers.

Mechanism of Action

The following diagram illustrates the proteolytic release mechanism and the resulting spectral shift.

Caption: Mechanism of chromogenic signal generation. The protease cleaves the amide bond, releasing pNA which resonates to absorb visible light.

Experimental Protocols

Protocol: Determination of

Do not rely solely on literature values for critical drug development assays. Determine the

Reagents:

-

High-purity p-Nitroaniline (Sigma/Merck).

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5).

-

DMSO (if preparing stock).[3]

Workflow:

-

Stock Preparation: Dissolve pNA in 100% DMSO to create a 100 mM master stock.

-

Working Stock: Dilute master stock 1:100 in Assay Buffer to get 1 mM .

-

Serial Dilution: Prepare a 7-point dilution series in Assay Buffer (range: 0 – 200

M). -

Measurement: Transfer 100

L per well (triplicate) to a clear 96-well plate. Measure Absorbance at 405 nm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Calculation: Plot

(y-axis) vs. Concentration (M, x-axis).[1][4]-

Where

is pathlength (typically ~0.3 cm for 100 -

Calculate

:

-

Kinetic Assay Workflow

The following diagram outlines the logical flow for a high-throughput inhibitor screening assay using pNA substrates.

Caption: Standardized workflow for pNA-based kinetic protease assays.

Troubleshooting & Optimization

Solvent Effects (DMSO Tolerance)

Many drug compounds are dissolved in DMSO.

-

Observation: High DMSO concentrations (>5%) can cause a red-shift in the pNA spectrum and increase the extinction coefficient.

-

Correction: Ensure the standard curve (Section 5.1) includes the exact same percentage of DMSO as your reaction wells.

Inner Filter Effect

If testing colored inhibitor compounds:

-

Compounds absorbing near 405 nm will artificially inflate absorbance readings.

-

Validation: Run a "No-Enzyme" control with the inhibitor to subtract background absorbance.

Turbidity

Precipitation of the enzyme or substrate causes light scattering, mimicking absorbance.

-

Check: If kinetic traces are erratic or jumpy, check for solubility issues.

-

Solution: Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.

References

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Link

-

BenchChem. (2025).[2][1] Application Note and Protocol: Spectrophotometric Measurement of p-Nitroaniline (pNA) Release from Ac-EEVVAC. Link

-

Sigma-Aldrich. Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.2). Sigma Quality Control Test Procedure. Link

-

Máximo-Canadas, M., et al. (2023).[6] Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

Decoding Proteolytic Activity: A Technical Whitepaper on p-Nitroanilide Colorimetric Assays

Executive Summary

For decades, the precise quantification of protease activity has been a fundamental requirement in enzymology, drug discovery, and cellular biology. Among the diverse array of assay methodologies, the p-nitroanilide (pNA) colorimetric assay remains an indispensable tool due to its robustness, cost-effectiveness, and direct kinetic readout[1]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for pNA-based assays, designed specifically for researchers and assay development professionals.

Mechanistic Foundation: The Chromogenic Shift

The theoretical foundation of the pNA assay relies on the highly specific enzymatic cleavage of a synthetic substrate. These substrates are engineered by covalently linking a target-specific peptide sequence (or single amino acid) to a p-nitroaniline (pNA) molecule via an amide bond[1].

In its conjugated, intact state, the electron resonance of the pNA moiety is restricted by the peptide bond, rendering the substrate virtually colorless with minimal absorbance at 405 nm. However, when the target protease recognizes the specific peptide sequence and hydrolyzes the amide bond, free p-nitroaniline is liberated. The unmasking of the primary amine allows for extended electron delocalization across the nitrobenzene ring, triggering a massive bathochromic shift[1]. This liberated yellow chromophore absorbs strongly at 400–405 nm, allowing for direct, real-time spectrophotometric quantification[2][3].

Mechanistic pathway of pNA substrate cleavage and colorimetric detection at 405 nm.

Causality in Assay Design: Kinetics and Buffer Chemistry

A critical pitfall in pNA assay data interpretation is the assumption of a universal molar extinction coefficient (ε) for p-nitroaniline. While literature values often cite ε ≈ 9,600 M⁻¹cm⁻¹[4] or 9,960 M⁻¹cm⁻¹[5], the actual value can range anywhere from 8,800 to 10,600 M⁻¹cm⁻¹[1][6]. This variance is caused by the extreme sensitivity of the chromophore to the pH, ionic strength, and temperature of the specific assay buffer[1][4].

The Causality of Buffer Components

-

Reducing Agents (DTT): For cysteine proteases like Caspase-3, the active-site cysteine is highly susceptible to oxidation, which renders the enzyme inactive. A relatively high concentration of Dithiothreitol (DTT, typically 10 mM) is mandatory in the reaction buffer to maintain the enzyme in its fully reduced, catalytically active state[3].

-

Kinetic vs. Endpoint Measurements: Endpoint assays assume linearity over the entire incubation period, which is often false due to substrate depletion or enzyme degradation. Kinetic measurements allow the calculation of the initial velocity (

) from the strictly linear portion of the curve, ensuring accurate Michaelis-Menten kinetic profiling[5].

Quantitative Parameters of Common pNA Assays

| Parameter / Target | Value / Substrate | Mechanistic Notes & Conditions |

| Detection Wavelength (λmax) | 400 – 405 nm | Peak absorbance of liberated free p-nitroaniline[2][3]. |

| pNA Extinction Coefficient (ε) | ~8,800 – 10,600 M⁻¹cm⁻¹ | Varies significantly based on buffer pH, ionic strength, and temperature[1][4][5]. |

| Caspase-3 (Apoptosis) | Ac-DEVD-pNA | Cleaves specifically after the Aspartate residue[2][3]. |

| Caspase-9 (Apoptosis) | Ac-LEHD-pNA | Exhibits a |

| Aminopeptidase I | L-Leucine-pNA | Measured at an optimal pH of 8.0 and 25°C[7]. |

The Self-Validating Experimental Protocol

To ensure high scientific integrity, an assay cannot simply measure a sample and a blank. It must be a self-validating system. This requires an empirical pNA standard curve to calculate the exact extinction coefficient in your specific buffer[1][4], and specific inhibitor controls to prove signal specificity[8].

Self-validating experimental workflow for p-nitroanilide colorimetric enzyme assays.

Step-by-Step Methodology: Caspase-3 pNA Kinetic Assay

Phase 1: Preparation of the pNA Standard Curve

-

Prepare a 400 µM stock of authentic free p-nitroaniline in the exact 1X Assay Buffer used for the reaction[8].

-

Perform a serial dilution to generate standards ranging from 0 to 200 µM[1][8].

-

Pipette 100 µL of each standard in triplicate into a 96-well UV-transparent microplate[5][8].

-

Measure absorbance at 405 nm. Plot

vs. Concentration to determine the empirical molar extinction coefficient (ε) from the slope[5].

Phase 2: Sample Preparation (Cell Lysates)

-

Induce apoptosis in the target cell population (e.g., using staurosporine or an anti-Fas antibody), maintaining an uninduced control flask[2][8].

-

Harvest

cells per sample, pellet by centrifugation, and resuspend in 50 µL of chilled Cell Lysis Buffer.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Incubate on ice for 10 minutes, then centrifuge at 10,000 × g for 1 minute to pellet cellular debris[3].

-

Transfer the supernatant (cytosolic extract) to a fresh tube and quantify total protein concentration (e.g., via Bradford assay) to ensure equal loading (typically 20–200 µg per well)[3][9].

Phase 3: Reaction Setup and Kinetic Measurement

-

Control Setup: Prepare a "Blank" (Buffer + Substrate, no lysate) to account for substrate auto-hydrolysis, and an "Inhibitor Control" (Lysate + specific inhibitor, e.g., Ac-DEVD-CHO)[8][10].

-

Reaction Mix: In a 96-well plate, combine the normalized cell lysate, 1X Assay Buffer, and DTT (final concentration 10 mM)[3][8].

-

Initiation: Add the pNA substrate (e.g., Ac-DEVD-pNA) to a final concentration of 200 µM to initiate the reaction[3]. The total well volume should be consistent across all wells (e.g., 100 µL or 200 µL)[1].

-

Kinetic Reading: Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C. Measure the absorbance at 405 nm every 1–2 minutes for 1 to 2 hours[5][9].

Data Interpretation and Kinetic Analysis

Once the kinetic data is acquired, plot the absorbance at 405 nm against time for each well.

-

Identify the linear portion of the curve to determine the initial reaction velocity (

)[5]. -

Subtract the

of the blank from the sample's -

Apply the Beer-Lambert law to calculate the absolute enzyme activity:

Where -

Normalize the activity to the total protein concentration to express specific activity (e.g., µmol pNA/min/mg protein), or calculate the fold-increase relative to the uninduced control[2][8].

References

-

ScienCell Research Laboratories - Caspase-3 Assay Kit (CAS). Available at: [Link]

-

National Institutes of Health (NIH) - Change in Substrate Preference of Streptomyces Aminopeptidase. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Change in Substrate Preference of Streptomyces Aminopeptidase through Modification of the Environment around the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

A Senior Application Scientist's Guide to Benzyl Group Protection in Serine-Containing Peptide Substrates

Executive Summary

In the intricate field of peptide synthesis, particularly for therapeutic and research applications, the successful incorporation of multifunctional amino acids like serine is paramount. The hydroxyl side chain of serine presents a reactive site that, if left unprotected, can lead to undesirable side reactions, including O-acylation, which compromises the yield and purity of the target peptide.[1] The benzyl ether has long served as a robust and reliable protecting group for the serine hydroxyl moiety. This guide provides an in-depth analysis of the strategic application of O-benzyl-L-serine (Ser(Bzl)) in modern peptide synthesis, grounded in field-proven insights and chemical principles. We will explore its integration into both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, detail the causality behind its selection, and provide validated protocols for its application and removal.

Introduction: The Strategic Imperative for Serine Side-Chain Protection

The synthesis of a peptide is a sequential process of forming amide bonds. To ensure the fidelity of this sequence, all other reactive functionalities must be temporarily masked.[1] The primary alcohol of the serine side chain is a potent nucleophile that can compete with the N-terminal amine during the amino acid coupling step. This can lead to the formation of ester linkages instead of the desired amide bonds, resulting in branched or otherwise modified peptides that are difficult to separate from the target sequence.[1] Therefore, effective protection of the serine hydroxyl group is not merely a procedural step but a strategic necessity to ensure the chemical integrity of the final product. The choice of protecting group is dictated by its stability throughout the synthesis cycles and the conditions required for its eventual, clean removal.[1]

The Benzyl Group: A Chemist's Perspective

The O-benzyl group is a cornerstone of protecting group strategy due to its exceptional stability across a wide range of chemical conditions, including the moderately acidic and basic environments typical of peptide synthesis.[2][3] This stability profile is the primary reason for its enduring utility.

Core Attributes of the Benzyl Protecting Group

-

Stability: The benzyl ether linkage is resistant to the conditions used for Nα-Boc removal (e.g., ~50% TFA in DCM) and Nα-Fmoc removal (e.g., 20% piperidine in DMF).[3][4][5]

-

Removal Conditions: Cleavage of the benzyl ether is typically achieved under reductive conditions (catalytic hydrogenolysis) or by treatment with very strong acids like anhydrous hydrofluoric acid (HF).[6][7][8] This provides an orthogonal or quasi-orthogonal deprotection pathway relative to the Nα-protecting groups.[9]

Mechanism of Protection: O-Benzylation

The formation of the serine benzyl ether is typically accomplished prior to the amino acid's incorporation into a peptide sequence, creating a stable building block such as Boc-Ser(Bzl)-OH or Fmoc-Ser(Bzl)-OH. A common and efficient method is the cesium carbonate-mediated benzylation of N-Boc-L-serine, which leverages the reactivity of the hydroxyl group while the other functional groups are masked.[9]

Mechanism of Deprotection: Catalytic Hydrogenolysis

The most common method for cleaving the benzyl ether under mild conditions is catalytic hydrogenolysis. This reaction involves hydrogen gas (or a hydrogen donor in transfer hydrogenation) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the C-O bond, releasing the free hydroxyl group and toluene as a byproduct.[6][7]

Strategic Implementation in Peptide Synthesis Workflows

The choice to use Ser(Bzl) is intrinsically linked to the overall synthetic strategy, most commonly the Boc/Bzl or Fmoc/tBu approach.

The Classic Approach: Integration into Boc/Bzl SPPS

In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protection relies on benzyl-based groups.[4] Here, Ser(Bzl) is the standard and logical choice. The workflow is characterized by a "quasi-orthogonal" system based on differential acid lability.

-

Synthesis Cycle: The Nα-Boc group is removed at each step with a moderate acid like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The Ser(Bzl) ether is completely stable to these conditions.

An Orthogonal Tool: Use in Fmoc/tBu SPPS

The dominant strategy in modern SPPS is the Fmoc/tBu approach, which offers milder overall conditions.[11] Here, the Nα-Fmoc group is removed with a base (piperidine), while side-chains are protected with acid-labile groups like tert-butyl (tBu).[12][] The standard choice is Fmoc-Ser(tBu)-OH. However, Fmoc-Ser(Bzl)-OH serves as a valuable alternative in specific scenarios.

-

Why Choose Ser(Bzl) in an Fmoc Strategy? The primary driver is to avoid side reactions associated with tert-butyl cations generated during the final TFA cleavage. Peptides containing sensitive residues like Tryptophan (Trp) or Methionine (Met) can suffer from alkylation by these cations. Since Ser(Bzl) is stable to TFA, it remains on the peptide during this step.[3] It is then removed in a subsequent, orthogonal step.

-

Workflow Implication: Using Ser(Bzl) in an Fmoc synthesis necessitates an additional, final deprotection step after TFA cleavage and purification. This is typically achieved via catalytic hydrogenation.[7]

Comparative Analysis: Ser(Bzl) vs. Ser(tBu)

The decision between these two protecting groups is a critical fork in the road for any synthesis plan.

| Feature | Ser(Bzl) (O-Benzyl-Serine) | Ser(tBu) (O-tert-Butyl-Serine) |

| Primary Strategy | Boc/Bzl SPPS[3] | Fmoc/tBu SPPS[3][12] |

| Stability to Base | High (Stable to 20% Piperidine/DMF)[14] | High (Stable to 20% Piperidine/DMF)[12] |

| Stability to Acid | High (Stable to standard TFA cleavage cocktails)[14] | Labile (Cleaved by >50% TFA)[12] |

| Deprotection Method | Strong Acid (HF) or Catalytic Hydrogenolysis[7][8] | Moderate-Strong Acid (TFA)[12] |

| Key Advantage | Compatible with Boc/Bzl workflow; avoids tert-butyl cation side-reactions in Fmoc strategy. | Fully compatible with standard Fmoc/tBu cleavage; single-step final deprotection. |

| Key Disadvantage | Requires harsh HF or an additional hydrogenation step in Fmoc synthesis. Catalyst poisoning can be an issue with sulfur-containing peptides. | Liberates tert-butyl cations during cleavage, which can alkylate sensitive residues (e.g., Trp, Met).[3] |

Potential Pitfalls and Side Reactions

Even with robust protection, the chemistry of peptide synthesis presents potential challenges that a researcher must anticipate and mitigate.

N→O Acyl Shift

Under strongly acidic conditions, such as those used in HF cleavage, the peptide bond nitrogen preceding a serine residue can migrate to the serine's hydroxyl oxygen.[15] This forms an O-acyl isopeptide (an ester linkage), which can lead to fragmentation of the peptide chain upon workup.[16] This reaction proceeds through a five-membered ring intermediate and is generally reversible under neutral or slightly basic conditions.[15]

-

Causality & Mitigation: This side reaction is driven by the protonation of the amide carbonyl, making it susceptible to intramolecular attack by the hydroxyl group. While the benzyl group does not directly participate, the conditions for its removal (strong acid) facilitate this shift. To mitigate this, after HF cleavage, it is standard practice to treat the crude peptide solution with a mild base (e.g., aqueous sodium bicarbonate) to reverse the shift back to the more stable N-acyl (amide) form before purification.[8]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis.[17] While serine itself is susceptible to racemization, the use of a side-chain protecting group like benzyl generally does not increase this risk during standard coupling procedures.[18] The primary risk of racemization comes from the activation method of the carboxylic acid, particularly via oxazolone formation, and the presence of base.[19][20]

-

Causality & Mitigation: The most effective way to suppress racemization for all amino acids, including Ser(Bzl), is the use of coupling additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[18][19] These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species, while still being highly reactive towards the desired coupling reaction.

Field-Proven Methodologies

The following protocols are provided as a guide for key experimental procedures involving Ser(Bzl).

Protocol 1: Synthesis of Boc-Ser(Bzl)-OH

This protocol outlines a cesium carbonate-mediated benzylation, which is known for its efficiency.[9]

-

Preparation: Dissolve N-Boc-L-serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Basification: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Benzylation: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Boc-Ser(Bzl)-OH.[9]

Protocol 2: Standard SPPS Coupling Cycle with Fmoc-Ser(Bzl)-OH

This protocol outlines a single coupling cycle on a solid support.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of the solution for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring & Washing: Confirm coupling completion with a negative Kaiser test. Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This method is ideal for removing the benzyl group from a purified peptide in solution after TFA cleavage in an Fmoc/tBu strategy.[7]

-

Preparation: Dissolve the purified, Ser(Bzl)-containing peptide in a suitable solvent (e.g., Methanol or Acetic Acid).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

Hydrogen Donor: Add a hydrogen donor such as ammonium formate (5 eq) or cyclohexene.

-

Reaction: Stir the reaction mixture (often with gentle heating/reflux for ammonium formate) and monitor by HPLC or mass spectrometry.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be further purified by HPLC if necessary.

Protocol 4: Strong Acid Cleavage (HF System)

This is the standard final deprotection step in a Boc/Bzl synthesis. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training. [8][10]

-

Preparation: Place the dried peptide-resin in a HF-resistant reaction vessel (e.g., Kel-F) within a specialized HF apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.

-

HF Condensation: Cool the reaction vessel to -5 to 0 °C and carefully condense anhydrous liquid HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF by vacuum, ensuring it is trapped appropriately.

-

Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to remove scavengers. The crude peptide will precipitate.

-

Extraction & Reversal: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid). Treat the aqueous solution with a mild base to reverse any N→O acyl shift before lyophilization and purification.[8]

Conclusion: A Senior Scientist's Perspective

The benzyl ether protecting group for serine is a powerful and reliable tool, but its application demands a strategic, context-aware approach. In Boc/Bzl synthesis, Ser(Bzl) is an elegant and efficient choice, seamlessly integrating into the workflow's chemical logic. In the more contemporary Fmoc/tBu framework, it transforms into a specialized instrument, deployed to circumvent specific side reactions like the alkylation of tryptophan. This requires the acceptance of an additional orthogonal deprotection step, a trade-off that is often justified by the increased purity of the final product. A thorough understanding of the stability, cleavage kinetics, and potential side reactions associated with Ser(Bzl) is not just academic; it is essential for making informed decisions that directly impact the success of complex peptide synthesis campaigns in both academic research and industrial drug development.

References

- Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. (2026, February 28). APIChem.

- A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. (2025). BenchChem.

- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. (2025). BenchChem.

- Amino Acid Deriv